![molecular formula C17H12ClF3N4O2 B5463372 4-chloro-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5463372.png)
4-chloro-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide
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Description
“4-chloro-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide” is an organic compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . This compound belongs to the class of organic compounds known as diarylethers .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of “4-chloro-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide” is complex, with several functional groups. It includes a trifluoromethyl group, a pyridine ring, and a pyrazole ring .Chemical Reactions Analysis
The trifluoromethyl group in the compound can undergo various chemical reactions. For instance, trifluoromethyl-substituted compounds are often strong acids . The trifluoromethyl group can also be used to adjust the steric and electronic properties of a lead compound .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This can affect the physical and chemical properties of the compound.Future Directions
properties
IUPAC Name |
4-chloro-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O2/c18-13-9-24-25-14(13)15(26)23-8-10-3-2-6-22-16(10)27-12-5-1-4-11(7-12)17(19,20)21/h1-7,9H,8H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABRHMGPANRCEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)CNC(=O)C3=C(C=NN3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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